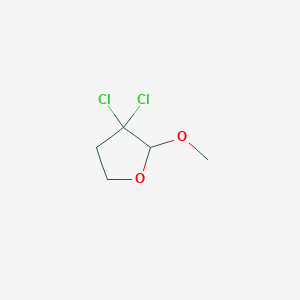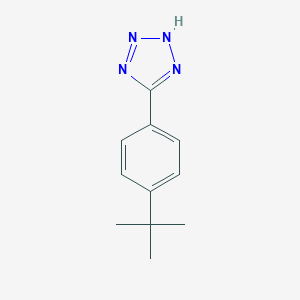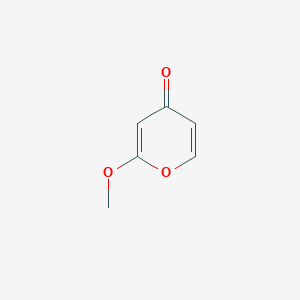
2-Methoxypyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxypyran-4-one is an organic compound that belongs to the pyranone family. It is also known as maltol and has a sweet aroma that is reminiscent of caramel. This compound is widely used in the food and cosmetic industry as a flavoring and fragrance agent. In recent years, 2-Methoxypyran-4-one has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxypyran-4-one is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
2-Methoxypyran-4-one has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. It also has the ability to modulate the immune system and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methoxypyran-4-one in lab experiments is its low toxicity and high solubility in water. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-Methoxypyran-4-one. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Studies have shown that 2-Methoxypyran-4-one has the ability to inhibit the growth of cancer cells and induce apoptosis. Another area of interest is its potential use as a neuroprotective agent for the treatment of Alzheimer's disease. Studies have shown that 2-Methoxypyran-4-one has the ability to reduce inflammation and oxidative stress in the brain, which are key factors in the development of Alzheimer's disease.
Métodos De Síntesis
The synthesis of 2-Methoxypyran-4-one can be achieved through various methods. One of the most common methods is the reaction of 3-hydroxy-2-methyl-4-pyrone with methanol in the presence of a catalyst. Another method involves the reaction of diethyl malonate with salicylaldehyde in the presence of a base.
Aplicaciones Científicas De Investigación
2-Methoxypyran-4-one has been studied extensively for its potential therapeutic properties. It has been found to have antioxidant, anti-inflammatory, and antimicrobial properties. These properties make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
Número CAS |
127942-10-3 |
|---|---|
Nombre del producto |
2-Methoxypyran-4-one |
Fórmula molecular |
C6H6O3 |
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
2-methoxypyran-4-one |
InChI |
InChI=1S/C6H6O3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3 |
Clave InChI |
CQUVDLZCHKUKHF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C=CO1 |
SMILES canónico |
COC1=CC(=O)C=CO1 |
Sinónimos |
4H-Pyran-4-one,2-methoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



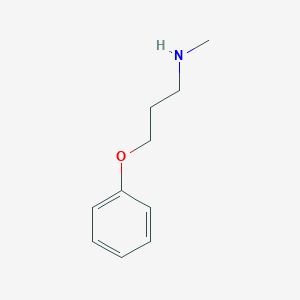
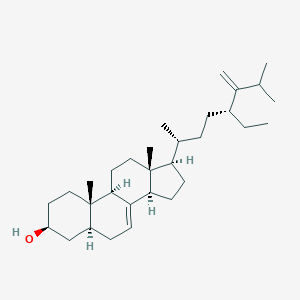
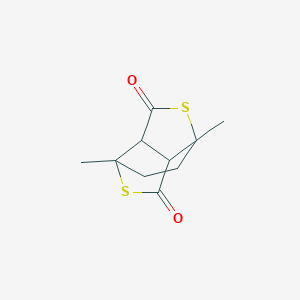
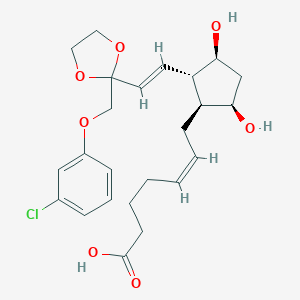
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B145192.png)
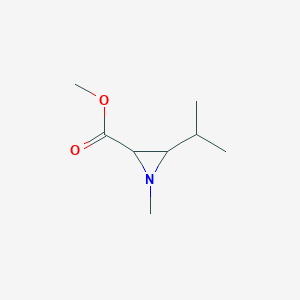
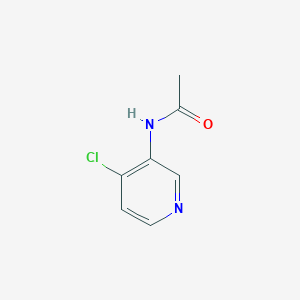
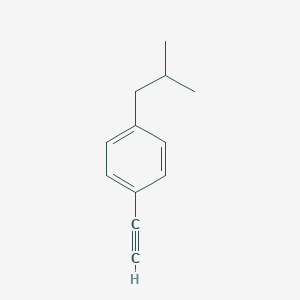
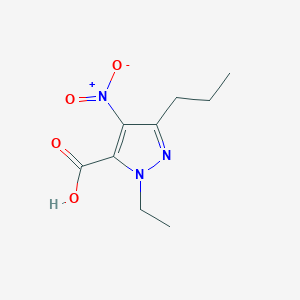
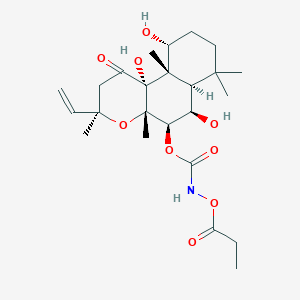
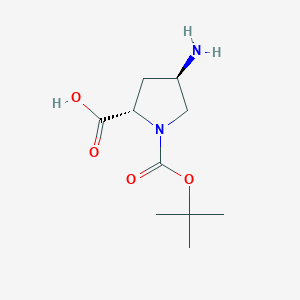
![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)
